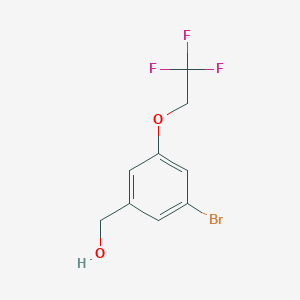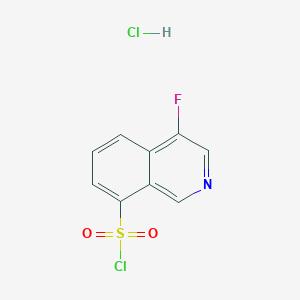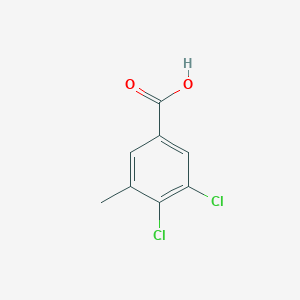
Piperazine-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine-1,4-dicarboxylic acid is an organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions, with carboxylic acid groups attached to the 1 and 4 positions of the ring. This compound is a derivative of piperazine and is known for its versatility in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Piperazine-1,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of piperazine with maleic anhydride under controlled conditions. This process typically involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Piperazine-1,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Incorporated into pharmaceutical formulations for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of piperazine-1,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the paralysis of certain organisms .
Comparación Con Compuestos Similares
Piperazine-1,4-dicarboxylic acid can be compared with other similar compounds such as:
Piperazine: A simpler derivative without carboxylic acid groups.
Piperazine-2,5-dicarboxylic acid: Another derivative with carboxylic acid groups at different positions.
Substituted Piperazines: Compounds with various substituents on the piperazine ring, such as alkyl or aryl groups.
Uniqueness: this compound is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
7709-80-0 |
|---|---|
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
piperazine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
Clave InChI |
RIXVESSVKLKKFV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)



![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)






![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)


